2-(6-Methylmorpholin-2-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

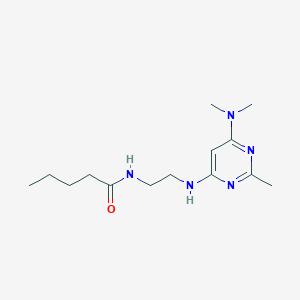

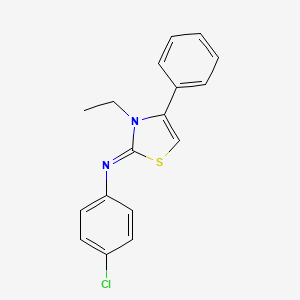

“2-(6-Methylmorpholin-2-yl)ethanol” is an organic compound with the molecular formula C7H15NO2 . It is a derivative of morpholine, which is a common motif in many biologically active molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of morpholines, including “2-(6-Methylmorpholin-2-yl)ethanol”, is often achieved from vicinal amino alcohols and their derivatives . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “2-(6-Methylmorpholin-2-yl)ethanol” consists of a morpholine ring with a methyl group attached to one of the nitrogen atoms and an ethanol group attached to one of the carbon atoms . The morpholine ring itself is a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .科学的研究の応用

Polymer Chemistry and Material Science

Protecting Groups in Polymer Chemistry : The structurally similar compound, 2-(pyridin-2-yl)ethanol, serves as a protective group for carboxylic acids in the synthesis of polymers. This compound can be selectively removed either chemically under alkaline conditions or thermally, making it a valuable tool in polymer chemistry for creating polymers with specific functionalities and characteristics (Elladiou & Patrickios, 2012).

Surface-Initiated Polymerization : Monodisperse silica particles have been surface-modified and used for the atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA), leading to the creation of silica particles coated with well-defined, high-density polymer brushes. This application is significant in material science for producing hybrid materials with specific properties, such as improved dispersibility in organic solvents (Ohno et al., 2005).

Synthesis of Pharmaceutical Intermediates

Neurokinin Receptor Antagonists : A key intermediate of neurokinin receptor antagonists, 2-[(2R)-arylmorpholin-2-yl]ethanol, was synthesized using a bifunctional asymmetric catalyst. This method introduces the required stereochemistry, demonstrating the compound's relevance in the synthesis of pharmaceuticals targeting neurokinin receptors, which play a role in various neurological processes (Takamura et al., 2003).

Catalytic Reactions : N-heterocyclic carbenes, specifically imidazol-2-ylidenes, have been identified as efficient catalysts in the transesterification of esters and alcohols. This catalytic activity is crucial for the synthesis of various compounds, including those related to 2-(6-Methylmorpholin-2-yl)ethanol, by facilitating the acylation of alcohols with enol acetates at low catalyst loadings and room temperature (Grasa et al., 2003).

Technological and Environmental Applications

Biofuel and Biogas Production : The pretreatment of lignocellulosic biomass with N-methylmorpholine-N-oxide (NMMO) before its conversion to ethanol and biogas has shown promising results. This application highlights the potential of using morpholine derivatives in developing sustainable energy resources (Shafiei et al., 2011).

Separation Processes : The use of ionic liquids for the extraction of alcohols from water showcases the relevance of morpholine derivatives in improving the efficiency of separation processes, which is vital for industrial applications, including the production of biofuels and pharmaceuticals (Chapeaux et al., 2008).

特性

IUPAC Name |

2-(6-methylmorpholin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6-4-8-5-7(10-6)2-3-9/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRORVDMGASFLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methylmorpholin-2-yl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2676798.png)

![Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate](/img/structure/B2676801.png)

![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2676802.png)

![(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676806.png)

![Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2676808.png)

![4-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2676809.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate](/img/structure/B2676816.png)

![N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2676819.png)